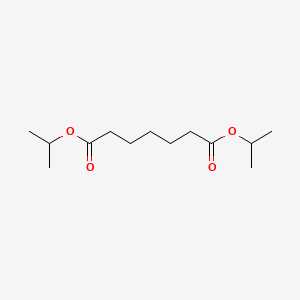
Dipropan-2-yl heptanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl heptanedioate, also known as diisopropyl adipate, is an organic compound with the molecular formula C12H22O4. It is an ester derived from heptanedioic acid and isopropanol. This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropan-2-yl heptanedioate can be synthesized through the esterification of heptanedioic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl heptanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield heptanedioic acid and isopropanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Reduction: this compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Heptanedioic acid and isopropanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Dipropan-2-yl heptanedioate has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of cosmetics, personal care products, and plasticizers.
Mechanism of Action
The mechanism of action of dipropan-2-yl heptanedioate primarily involves its role as a solvent and intermediate in chemical reactions. It facilitates the dissolution and interaction of various reactants, thereby enhancing the efficiency of chemical processes. In biological systems, its biocompatibility allows it to be used in formulations without causing adverse effects.
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl adipate
- Diisopropyl succinate
- Diisopropyl glutarate
Uniqueness
Dipropan-2-yl heptanedioate stands out due to its specific molecular structure, which imparts unique solubility and reactivity properties. Its ability to act as a versatile solvent and intermediate makes it valuable in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
71340-47-1 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
dipropan-2-yl heptanedioate |
InChI |
InChI=1S/C13H24O4/c1-10(2)16-12(14)8-6-5-7-9-13(15)17-11(3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
FWBWDWDQUFGCOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCCC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















